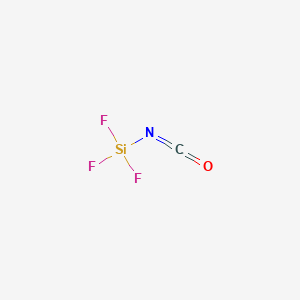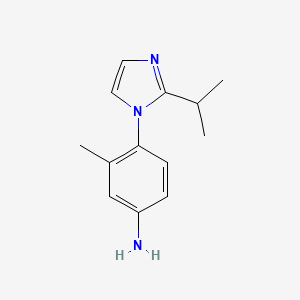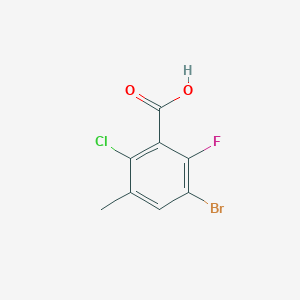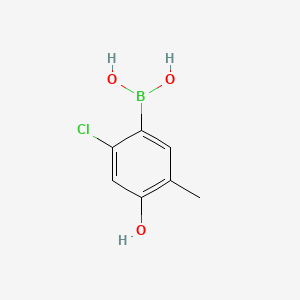![molecular formula C10H10O3 B14763763 2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5-benzofuranacetic acid: is an organic compound with the molecular formula C10H10O3 . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry . The compound is characterized by a benzofuran ring fused with an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyphenylacetic acid as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 2,3-dihydro-5-benzofuranacetic acid may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique has been shown to reduce reaction times and improve yields by providing uniform heating and minimizing side reactions . Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-5-benzofuranacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: 2,3-dihydro-5-benzofuranmethanol.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5-benzofuranacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dihydro-5-benzofuranacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. These interactions can lead to changes in cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran-5-acetic acid: Shares a similar structure but may have different functional groups attached to the benzofuran ring.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group at a different position on the ring.
Uniqueness: 2,3-Dihydro-5-benzofuranacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-(1,3-dihydrocyclopenta[c]pyran-1-yl)acetic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-9-8-3-1-2-7(8)4-5-13-9/h1-4,9H,5-6H2,(H,11,12) |
InChI-Schlüssel |
HLGRUENXBXUUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C=CC=C2C(O1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


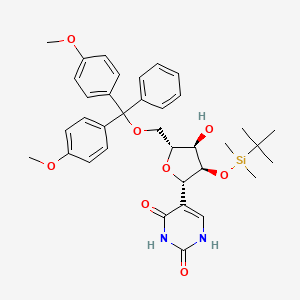
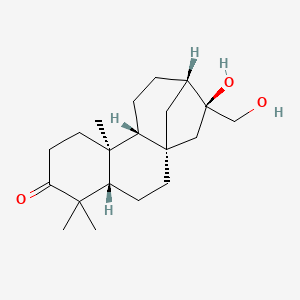
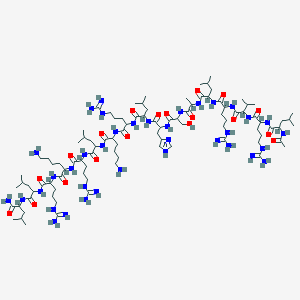
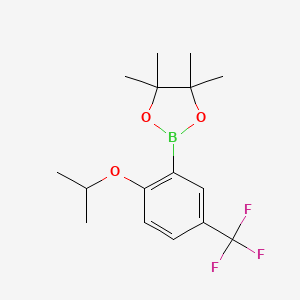
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
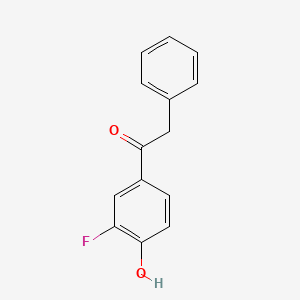
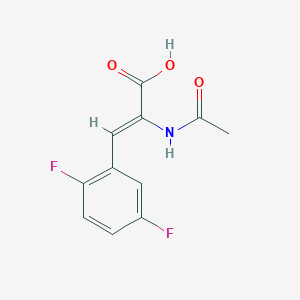
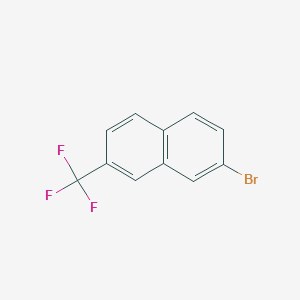
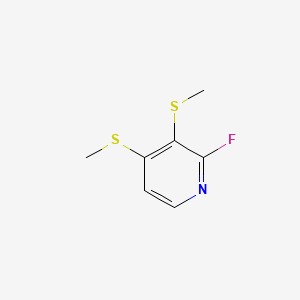
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
